Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[(4-methoxyphenyl)methylamino]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)9-13-8-10-4-6-11(15-2)7-5-10;/h4-7,13H,3,8-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYLMUSXOMCHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC1=CC=C(C=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride basic properties

An In-Depth Technical Guide to Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride

Introduction

This compound is a glycine ethyl ester derivative of significant interest in the fields of organic synthesis and medicinal chemistry. As a bifunctional molecule, it incorporates a secondary amine, an ethyl ester, and a 4-methoxybenzyl (PMB) group, rendering it a versatile building block for the construction of more complex molecular architectures. The PMB moiety is a well-established protecting group for amines and alcohols, which can be cleaved under specific oxidative or acidic conditions, adding a layer of strategic flexibility in multi-step syntheses.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fundamental properties, synthesis, characterization, and applications of this compound. The content herein is structured to deliver not only procedural details but also the underlying scientific principles, ensuring both technical accuracy and practical utility.

Physicochemical and Structural Properties

This compound is a solid, typically appearing as a white to off-white powder.[2][3] Its structure combines the hydrophilicity of the hydrochloride salt with the lipophilic character of the benzyl and ethyl groups. Proper storage in an inert atmosphere at room temperature is recommended to maintain its stability and purity.[2][4]

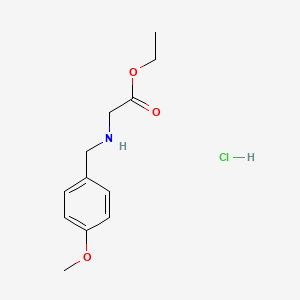

Structural Diagram

The molecule consists of a central glycine ethyl ester core, N-substituted with a 4-methoxybenzyl group. The hydrochloride salt form protonates the secondary amine, increasing its polarity and aqueous solubility.

Caption: Figure 1. Chemical Structure.

Core Properties Summary

| Property | Value | Reference |

| CAS Number | 88720-15-4 | [2][4][5] |

| Molecular Formula | C₁₂H₁₈ClNO₃ | [4][5] |

| Molecular Weight | 259.73 g/mol | [2][5] |

| Synonyms | Ethyl (4-methoxybenzyl)glycinate hydrochloride | [2][5] |

| Physical Form | Solid | [2][6] |

| Storage | Inert atmosphere, room temperature | [2][4] |

| SMILES | O=C(OCC)CNCC1=CC=C(OC)C=C1.[H]Cl | [4] |

| InChI Key | CGYLMUSXOMCHHD-UHFFFAOYSA-N | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved in a two-step process: N-alkylation to form the free base, followed by acidification to produce the hydrochloride salt. This approach is efficient and yields a product with high purity after appropriate workup and purification.

Synthetic Workflow

The primary reaction involves the nucleophilic substitution of a halide from ethyl bromoacetate by the primary amine of 4-methoxybenzylamine. Triethylamine is used as a non-nucleophilic base to neutralize the hydrobromic acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction that facilitates purification and improves the compound's handling characteristics.

Caption: Figure 2. General Synthetic Workflow.

Experimental Protocol: Synthesis of Free Base

This protocol is adapted from established literature procedures for N-alkylation.[7]

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxybenzylamine (1.0 eq.) and triethylamine (1.0 eq.) in dichloromethane (DCM).

-

Reaction Initiation: Cool the solution to 0°C using an ice bath.

-

Substrate Addition: Add ethyl bromoacetate (1.0 eq.) dropwise to the stirred solution. The slow addition is crucial to control the exothermicity of the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient as the eluent, to yield the pure free base, Ethyl 2-[(4-methoxybenzyl)amino]acetate.[7]

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid in the chosen solvent (e.g., 2 M HCl in diethyl ether) until precipitation is complete.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Drying: Wash the solid with a small amount of cold, anhydrous solvent and dry it under a vacuum to obtain the final this compound.

Applications in Synthetic Chemistry

The utility of this compound stems from its identity as a functionalized amino acid ester, making it a valuable precursor for a variety of molecular targets.

-

Building Block for Heterocycles: The dual functionality of the amine and ester groups allows for cyclization reactions to form various nitrogen-containing heterocyclic systems, which are prevalent scaffolds in pharmaceuticals.

-

Peptidomimetic Synthesis: As a glycine derivative, it can be incorporated into peptide synthesis or used to create peptidomimetics, where the PMB group offers an orthogonal protection strategy to standard Boc or Fmoc chemistries.

-

Fullerene Chemistry: It has been explicitly used as a reactant in the preparation of (carboxy)(pyridinyl)[2][8]fullerene[1,9-c]pyrroleacetic acid derivatives, highlighting its application in materials science and nanotechnology.[5]

-

Intermediate for Active Pharmaceutical Ingredients (APIs): The structural motifs present in this compound are found in numerous biologically active molecules. For instance, related structures serve as key intermediates in the synthesis of modern anticoagulants like Apixaban.[9][10]

The choice of the 4-methoxybenzyl (PMB) group is strategic. It is stable to a wide range of non-oxidative and non-strongly acidic conditions but can be selectively removed, often with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or trifluoroacetic acid (TFA), without disturbing other sensitive functional groups.[1]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Analytical Data Summary

| Technique | Expected Observations for Free Base (C₁₂H₁₇NO₃) |

| ¹H NMR | Signals corresponding to: ethyl group protons (~1.2 ppm triplet, ~4.1 ppm quartet), methoxy group protons (~3.7 ppm singlet), methylene protons of the benzyl and acetate groups, and aromatic protons (~6.8-7.2 ppm). The NH proton will appear as a singlet.[7] |

| ¹³C NMR | Resonances for the ethyl carbons, methoxy carbon, methylene carbons, aromatic carbons, and the ester carbonyl carbon. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z 224.13 for the free base. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aliphatic and aromatic), C=O stretching (ester), and C-O stretching (ether and ester). |

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is the primary tool for structural confirmation. The integration and splitting patterns of the signals verify the connectivity of the protons. For the hydrochloride salt, the NH proton signal will shift downfield and may exhibit coupling.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR analysis helps to identify the key functional groups present in the molecule. For the hydrochloride salt, the N-H stretch will be broadened and shifted due to the formation of the ammonium salt.

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the synthesis and for determining the appropriate solvent system for column chromatography.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed for the final purity assessment of the compound, providing quantitative data on the percentage of the main component and any impurities.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Reference |

| GHS07 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [2] | |

| GHS06 | H301: Toxic if swallowed | [6] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store the compound in a tightly sealed container in a dry and cool place.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its well-defined synthesis, predictable reactivity, and the strategic utility of the PMB protecting group make it an important tool for chemists in academic and industrial research. A thorough understanding of its properties, handling requirements, and analytical profile, as detailed in this guide, is crucial for its effective and safe application in the laboratory.

References

-

Supporting Information. 13C ; DEPT135 ; HSQC) and HRMS spectra. Available from: [Link]

-

Unknown Source. III Analytical Methods. Available from: [Link]

-

Supporting Information. ESI-MS and NMR data. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

ChemWhat. Ethyl 2-[(4-methoxybenzyl)amino]acetate CAS#: 60857-16-1. Available from: [Link]

- Google. Ethyl 2-((4-methoxybenzyl)amino)acetate HCl.

-

PubChem. Ethyl 2-((methoxycarbonyl)amino)acetate. Available from: [Link]

-

SpectraBase. Ethyl [(4-methoxybenzoyl)amino]acetate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

PubChem. Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate. Available from: [Link]

- Google Patents. WO 2014/203275 A2.

-

OSHA. OSHA Sampling & Analytical Methods. Available from: [Link]

-

ResearchGate. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Available from: [Link]

-

National Institutes of Health. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Available from: [Link]

-

Centers for Disease Control and Prevention. ethyl acetate 1457 | niosh. Available from: [Link]

-

PubChem. Ethyl aminoacetate hydrochloride. Available from: [Link]

Sources

- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 2-((4-methoxybenzyl)amino)acetate HCl | 88720-15-4 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 88720-15-4|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 88720-15-4 [amp.chemicalbook.com]

- 6. Ethyl [(4-methoxybenzyl)amino]acetate | Sigma-Aldrich [sigmaaldrich.com]

- 7. Ethyl 2-[(4-methoxybenzyl)amino]acetate | 60857-16-1 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl (4-methoxybenzyl)glycinate Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl (4-methoxybenzyl)glycinate hydrochloride, a versatile building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this compound's properties, synthesis, and applications. This document moves beyond a simple recitation of facts to offer insights into the practical utility and mechanistic underpinnings of this important chemical entity.

Introduction: A Molecule of Strategic Importance

Ethyl (4-methoxybenzyl)glycinate hydrochloride is a derivative of the simplest amino acid, glycine. Its structure incorporates an ethyl ester and a 4-methoxybenzyl (PMB) group attached to the nitrogen atom. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of peptide chemistry and pharmaceutical development. The hydrochloride salt form enhances its stability and solubility in certain solvents, facilitating its use in various reaction conditions.

The strategic importance of this molecule lies in the dual functionality of the 4-methoxybenzyl group. It can act as a directing group or be employed as a protecting group for the secondary amine, which can be selectively removed under specific conditions, allowing for further synthetic manipulations. This guide will delve into the chemical logic behind its synthesis and application, providing a robust resource for laboratory practice.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The key properties of Ethyl (4-methoxybenzyl)glycinate hydrochloride are summarized in the table below.

| Property | Value | Source |

| CAS Number | 88720-15-4 | |

| Molecular Formula | C₁₂H₁₈ClNO₃ | |

| Molecular Weight | 259.73 g/mol | |

| Appearance | White to off-white crystalline powder | General supplier data |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | General knowledge |

| Storage | Store at room temperature in a dry, well-ventilated place. |

Analytical Characterization:

For a compound to be reliably used in synthesis, its identity and purity must be unequivocally established. The primary analytical techniques for the characterization of Ethyl (4-methoxybenzyl)glycinate hydrochloride include:

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups such as the ester carbonyl (C=O), C-N, and C-O bonds.

-

High-Performance Liquid Chromatography (HPLC): A crucial technique for assessing the purity of the compound. A reverse-phase HPLC method with a mobile phase of acetonitrile and water, buffered with an acid like phosphoric or formic acid, is a suitable starting point for analysis[1].

Synthesis of Ethyl (4-methoxybenzyl)glycinate Hydrochloride: A Tale of Two Pathways

The synthesis of Ethyl (4-methoxybenzyl)glycinate hydrochloride can be approached through two primary and mechanistically distinct routes: reductive amination and direct N-alkylation. The choice between these methods often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Pathway 1: Reductive Amination of Ethyl Glycinate with 4-Methoxybenzaldehyde

This elegant one-pot reaction is a cornerstone of modern amine synthesis. It proceeds through the initial formation of an imine between ethyl glycinate and 4-methoxybenzaldehyde, which is then reduced in situ to the desired secondary amine[2][3].

Causality of Experimental Choices:

-

Reactants: Ethyl glycinate hydrochloride is often used as the starting material. A base, such as triethylamine or sodium bicarbonate, is required to neutralize the hydrochloride salt and liberate the free amine for reaction. 4-Methoxybenzaldehyde (p-anisaldehyde) serves as the electrophilic carbonyl component.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the preferred reducing agent for this transformation[3]. Its selectivity is key; it readily reduces the protonated imine (iminium ion) but is significantly less reactive towards the starting aldehyde. This prevents the wasteful reduction of the aldehyde to 4-methoxybenzyl alcohol and allows for the reaction to be performed in a single step.

-

Solvent and pH: The reaction is typically carried out in a protic solvent like methanol or ethanol. The pH is maintained in a slightly acidic range (pH 4-6) to facilitate both imine formation and the subsequent reduction of the iminium ion.

Experimental Protocol: A Self-Validating System

-

Preparation: To a solution of ethyl glycinate hydrochloride (1.0 eq) in methanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to generate the free amine.

-

Imine Formation: Add 4-methoxybenzaldehyde (1.0 eq) to the solution and stir for 1-2 hours. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Reduction: Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.2 eq) in portions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the disappearance of the imine and the formation of the product by TLC or LC-MS.

-

Work-up: Quench the reaction by the addition of water. Acidify the mixture with dilute HCl to a pH of ~2 to protonate the product and any unreacted amine. Extract with a non-polar solvent like ethyl acetate to remove unreacted aldehyde and other non-basic impurities.

-

Isolation: Basify the aqueous layer with a suitable base (e.g., NaHCO₃ or NaOH) to a pH of 8-9. Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Purification and Salt Formation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent. The resulting precipitate is collected by filtration and dried under vacuum.

Caption: Reductive amination workflow.

Pathway 2: Direct N-Alkylation of Ethyl Glycinate with 4-Methoxybenzyl Chloride

This method involves the nucleophilic attack of the amino group of ethyl glycinate on the electrophilic benzylic carbon of 4-methoxybenzyl chloride.

Causality of Experimental Choices:

-

Reactants: Ethyl glycinate (or its hydrochloride salt with a base) acts as the nucleophile. 4-Methoxybenzyl chloride is the alkylating agent.

-

Base: A non-nucleophilic base, such as triethylamine, diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate, is essential to scavenge the HCl produced during the reaction, driving the equilibrium towards the product.[4]

-

Solvent: A polar aprotic solvent such as acetonitrile, N,N-dimethylformamide (DMF), or dichloromethane is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.

-

Control of Over-alkylation: A potential side reaction is the dialkylation of the nitrogen atom. This can be minimized by using a slight excess of the amine starting material or by carefully controlling the stoichiometry and reaction conditions.

Experimental Protocol: A Self-Validating System

-

Preparation: Dissolve ethyl glycinate hydrochloride (1.0 eq) and a base such as potassium carbonate (2.5 eq) in a suitable solvent like acetonitrile.

-

Alkylation: Add 4-methoxybenzyl chloride (1.05 eq) to the suspension and heat the mixture to reflux.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: The hydrochloride salt can be formed as described in the reductive amination protocol.

Sources

Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride CAS number 88720-15-4

An In-Depth Technical Guide to Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride (CAS 88720-15-4): A Key Building Block for Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 88720-15-4), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. The document delineates its chemical and physical properties, provides a detailed, field-proven synthesis protocol with mechanistic insights, and outlines a robust analytical framework for quality control. Furthermore, it explores the compound's strategic applications in organic synthesis and medicinal chemistry, emphasizing its role as a versatile glycine synthon bearing a readily cleavable protecting group. Safety, handling, and storage protocols are also detailed to ensure safe laboratory practices.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt form of the secondary amine, ethyl glycinate, protected with a 4-methoxybenzyl (PMB) group. This structure makes it a stable, crystalline solid that is more easily handled and stored than its free-base counterpart. Its identity is defined by the following key parameters.

Table 1: Chemical Identifiers and Properties

| Parameter | Value | Reference(s) |

| CAS Number | 88720-15-4 | [1] |

| Molecular Formula | C₁₂H₁₈ClNO₃ | [1] |

| Molecular Weight | 259.73 g/mol | |

| IUPAC Name | Ethyl 2-(((4-methoxyphenyl)methyl)amino)acetate hydrochloride | [1] |

| Synonyms | Ethyl (4-methoxybenzyl)glycinate hydrochloride | |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage | Inert atmosphere, room temperature | |

| InChI Key | CGYLMUSXOMCHHD-UHFFFAOYSA-N |

Caption: Chemical Structure of this compound.

Synthesis and Mechanism

The synthesis of the target compound is a robust, two-step process that is readily scalable. It begins with the N-alkylation of 4-methoxybenzylamine to form the free base, followed by a straightforward acid-base reaction to produce the stable hydrochloride salt.

Synthesis Pathway

The overall transformation involves a nucleophilic substitution followed by protonation. This approach is efficient and utilizes common laboratory reagents.

Caption: General workflow for the synthesis of this compound.

**3.2 Mechanistic Rationale

Step 1: N-Alkylation. The synthesis of the free base, Ethyl 2-((4-methoxybenzyl)amino)acetate, proceeds via a classic Sₙ2 reaction.[2] The primary amine (4-methoxybenzylamine) acts as a nucleophile, attacking the electrophilic carbon atom of ethyl bromoacetate, which bears a good leaving group (bromide). Triethylamine is added as a non-nucleophilic base to scavenge the hydrobromic acid (HBr) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Step 2: Salt Formation. The resulting free base is an oily or solid substance that can be purified but is often directly converted to its hydrochloride salt.[2][3] This is achieved by treating a solution of the free base with hydrogen chloride (often as a solution in an organic solvent like ether or isopropanol). The lone pair of electrons on the secondary amine nitrogen readily accepts a proton from HCl, forming a stable, crystalline ammonium salt which typically precipitates from the solution and can be isolated by simple filtration.[4]

Detailed Experimental Protocol

This protocol is adapted from established general methods for N-alkylation followed by salt formation.[2]

Reagents and Equipment:

-

4-Methoxybenzylamine

-

Ethyl bromoacetate

-

Triethylamine (Et₃N), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid solution (e.g., 2M in diethyl ether)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-methoxybenzylamine (1.0 eq.) and anhydrous dichloromethane. Cool the flask to 0°C in an ice bath.

-

Base Addition: Add triethylamine (1.0 eq.) to the solution with stirring.

-

Alkylation: Slowly add ethyl bromoacetate (1.0 eq.) dropwise to the cooled solution. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude free base.

-

Purification (Optional but Recommended): Purify the crude free base using silica gel column chromatography with a hexane/ethyl acetate eluent system to obtain pure Ethyl 2-((4-methoxybenzyl)amino)acetate.[2]

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether). While stirring, add a solution of HCl in ether (1.0-1.1 eq.) dropwise.

-

Isolation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold diethyl ether and dry it under vacuum to yield the final product.

Analytical Characterization and Quality Control

A multi-technique approach is essential to confirm the identity, structure, and purity of the synthesized compound.

Caption: A typical analytical workflow for the quality control of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation. For the free base (CAS 60857-16-1), the ¹H NMR spectrum provides clear diagnostic signals.[2]

Table 2: Representative ¹H NMR Data for the Free Base in CDCl₃ [2]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~1.21 ppm | Triplet (t) | 3H | -CH₂CH₃ (Ethyl ester) |

| ~1.87 ppm | Singlet (s) | 1H | -NH - |

| ~3.33 ppm | Singlet (s) | 2H | -NH-CH₂ -COO- |

| ~3.68 ppm | Singlet (s) | 2H | Ar-CH₂ -NH- |

| ~3.72 ppm | Singlet (s) | 3H | -OCH₃ (Methoxy) |

| ~4.13 ppm | Quartet (q) | 2H | -CH₂ CH₃ (Ethyl ester) |

| ~6.80 ppm | Doublet (d) | 2H | Aromatic protons (ortho to -OCH₃) |

| ~7.19 ppm | Doublet (d) | 2H | Aromatic protons (meta to -OCH₃) |

Self-Validation: Upon conversion to the hydrochloride salt, the -NH- proton signal at ~1.87 ppm will disappear and be replaced by a broader -NH₂⁺- signal shifted significantly downfield. The adjacent methylene protons (-NH-CH₂- and Ar-CH₂-NH-) will also experience a downfield shift due to the electron-withdrawing effect of the ammonium cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups and confirm salt formation.

-

Ester C=O Stretch: A strong, sharp peak around 1730-1750 cm⁻¹.

-

Ammonium N-H⁺ Stretch: For the HCl salt, a broad and strong absorption band in the range of 2400-3200 cm⁻¹ is a key diagnostic peak, confirming successful protonation.[4] This replaces the sharper, weaker N-H stretch of the secondary amine in the free base.

-

C-O Stretches: Strong peaks in the 1000-1300 cm⁻¹ region corresponding to the ester and ether linkages.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry will show the mass of the cationic portion of the molecule. The expected [M+H]⁺ ion for the free base (C₁₂H₁₇NO₃) would be observed at an m/z of approximately 224.13, corresponding to the protonated free base.

Applications in Medicinal Chemistry and Organic Synthesis

This compound is not an active pharmaceutical ingredient itself but rather a valuable building block used to construct more complex molecules.[][6]

-

Protected Glycine Synthon: It serves as an ethyl glycinate equivalent where the reactive secondary amine is masked by the 4-methoxybenzyl (PMB) group. This allows for selective reactions at the ester functionality or other parts of a larger molecule without interference from the amine.

-

The 4-Methoxybenzyl (PMB) Protecting Group: The PMB group is a widely used protecting group for amines and alcohols due to its stability under a variety of conditions (e.g., basic, nucleophilic).[7] Its key advantage is that it can be removed under specific, mild oxidative conditions (e.g., with DDQ or CAN) or with strong acid, leaving other protecting groups intact. This orthogonality is a cornerstone of modern synthetic strategy.

-

Scaffold for Drug Discovery: As a substituted amino acid ester, it is an ideal starting material for creating libraries of novel compounds for high-throughput screening.[8] Its structure is related to intermediates used in the synthesis of important drugs, such as the anticoagulant Apixaban, which features a methoxyphenyl moiety, highlighting the utility of this structural motif in medicinal chemistry.[9]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The compound is classified as harmful and an irritant.

Table 3: GHS Hazard Information

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.

Conclusion

This compound is a strategically important and versatile building block in synthetic organic chemistry. Its value lies in its dual functionality as a glycine synthon and a PMB-protected amine, offering stability for handling and storage in its hydrochloride form. The straightforward synthesis and well-defined analytical profile make it a reliable intermediate for drug discovery and process development, enabling the construction of complex molecular architectures with a high degree of control.

References

-

Patil, L., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 37(7), 1707-1712. Retrieved from [Link]

-

GOV.UK. (2025). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. Retrieved January 20, 2026, from [Link]

-

Molbase. (n.d.). (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). CN103408463A - 2-[(4-cyano-benzyl)amino]ethyl acetate hydrochloride preparation method.

-

Matrix Fine Chemicals. (n.d.). ETHYL 2-AMINOACETATE HYDROCHLORIDE | CAS 623-33-6. Retrieved January 20, 2026, from [Link]

-

MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. Retrieved January 20, 2026, from [Link]

-

SpectraBase. (n.d.). Ethyl [(4-methoxybenzoyl)amino]acetate. Retrieved January 20, 2026, from [Link]

-

NIH. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved January 20, 2026, from [Link]

-

MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved January 20, 2026, from [Link]

-

ACS Omega. (2018). (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). Ethyl aminoacetate hydrochloride. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). Npc53720. Retrieved January 20, 2026, from [Link]

-

Supporting Information. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved January 20, 2026, from [Link]

-

CaltechTHESIS. (n.d.). Synthesis of Organic Building Blocks and Synthetic Strategies Toward Aleutianamine. Retrieved January 20, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). Hexafluoropropylene. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). Melamine formaldehyde. Retrieved January 20, 2026, from [Link]

-

NIST. (n.d.). Ethyl Acetate. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). Ethyl (2Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazinylidene)acetate. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate. Retrieved January 20, 2026, from [Link]

-

ChemBuyersGuide.com. (n.d.). Key Organics Limited (Page 192). Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-[(2-hydroxy-4-methoxybenzoyl)amino]acetate. Retrieved January 20, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Methoxybenzyl acetate. Retrieved January 20, 2026, from [Link]

Sources

- 1. This compound | 88720-15-4 [amp.chemicalbook.com]

- 2. Ethyl 2-[(4-methoxybenzyl)amino]acetate | 60857-16-1 [chemicalbook.com]

- 3. CN103408463A - 2-[(4-cyano-benzyl)amino]ethyl acetate hydrochloride preparation method - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 6. Synthesis of Organic Building Blocks and Synthetic Strategies Toward Aleutianamine - ProQuest [proquest.com]

- 7. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Weight of Ethyl 2-((4-methoxybenzyl)amino)acetate Hydrochloride

This guide provides a comprehensive technical overview of the molecular weight of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride, a crucial parameter for researchers, scientists, and professionals in drug development. Beyond a simple numerical value, this document delves into the theoretical basis, experimental determination, and practical significance of this fundamental chemical property.

Introduction: The Significance of Molecular Weight in a Research Context

In the realm of chemical and pharmaceutical sciences, the molecular weight of a compound is a cornerstone of its identity and purity. For this compound, this value is indispensable for accurate stoichiometric calculations in synthesis, precise concentration preparations for biological assays, and for meeting the stringent criteria of regulatory submissions. This guide will explore the multifaceted nature of this seemingly simple parameter, providing both theoretical knowledge and practical, field-tested insights.

Physicochemical Properties and Identification

A clear identification of this compound is paramount before any analysis. The key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | Ethyl (4-methoxybenzyl)glycinate hydrochloride | [1] |

| CAS Number | 88720-15-4 | [1] |

| Molecular Formula | C₁₂H₁₈ClNO₃ | [1] |

| Molecular Weight | 259.73 g/mol | [1] |

| Physical Form | Solid | [1] |

| Storage Conditions | Inert atmosphere, room temperature | [1] |

Theoretical Molecular Weight Calculation

The theoretical molecular weight is calculated from the molecular formula, C₁₂H₁₈ClNO₃, using the atomic weights of its constituent elements. This calculation provides a baseline theoretical value against which experimental data can be compared.

The molecular formula of the free base is C₁₂H₁₇NO₃.[2] The hydrochloride salt is formed by the reaction of the amine group with hydrogen chloride (HCl).[3]

Calculation Breakdown:

-

Carbon (C): 12 atoms × 12.011 u = 144.132 u

-

Hydrogen (H): 18 atoms × 1.008 u = 18.144 u

-

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 3 atoms × 15.999 u = 47.997 u

Total Molecular Weight = 144.132 + 18.144 + 35.453 + 14.007 + 47.997 = 259.733 u

This calculated value is in excellent agreement with the reported molecular weight of 259.73 g/mol .[1]

Synthesis and Salt Formation: A Prerequisite for Analysis

Understanding the synthesis of this compound is crucial as the reaction pathway can influence the purity and final state of the compound. The synthesis is typically a two-step process.

Synthesis of the Free Base

The free base, Ethyl 2-((4-methoxybenzyl)amino)acetate, is synthesized via nucleophilic substitution.[4]

Reaction: 4-methoxybenzylamine + Ethyl bromoacetate → Ethyl 2-((4-methoxybenzyl)amino)acetate + Triethylamine hydrobromide

A general laboratory procedure is as follows:

-

Dissolve 4-methoxybenzylamine and triethylamine in a suitable solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add ethyl bromoacetate dropwise to the solution.

-

Allow the reaction to proceed to completion at room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Dry the organic layer and purify the product using silica gel column chromatography.[4]

Formation of the Hydrochloride Salt

The hydrochloride salt is then prepared by reacting the purified free base with hydrogen chloride.[5]

Reaction: Ethyl 2-((4-methoxybenzyl)amino)acetate + HCl → this compound

A general laboratory procedure is as follows:

-

Dissolve the purified free base in a suitable solvent such as ethyl acetate.

-

Cool the solution in an ice bath.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent until the pH is acidic (pH 1-2).

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid product, wash with a cold solvent, and dry under vacuum.[5]

Experimental Determination of Molecular Weight

While the theoretical molecular weight is a crucial starting point, its experimental verification is a cornerstone of chemical analysis, confirming the identity and purity of the synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for the direct determination of molecular weight.

Principle: This technique measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electrospray ionization (ESI) is a suitable method.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile/water.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Ionization: Introduce the sample into the ESI source. In positive ion mode, the molecule will be detected as the protonated free base [M+H]⁺, where M is the free base. The hydrochloride salt will dissociate in solution.

-

Data Analysis: The expected m/z value for the protonated free base (C₁₂H₁₇NO₃) would be approximately 224.1281. The high-resolution mass measurement can confirm the elemental composition.

Structural Confirmation Supporting Molecular Weight

Techniques that elucidate the chemical structure provide indirect but powerful confirmation of the molecular formula and, by extension, the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, both ¹H and ¹³C NMR would be employed. The expected signals in ¹H NMR would correspond to the protons of the ethyl group, the methoxy group, the aromatic ring, and the methylene groups of the acetate and benzyl moieties.[4] The integration of these signals should be consistent with the number of protons in the molecule (18 protons for the hydrochloride salt cation).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. For an amine hydrochloride salt, characteristic peaks would include N-H stretching and bending vibrations.[3][6] The presence of the ester carbonyl group and the aromatic ring can also be confirmed.

Conclusion: An Integrated Approach to a Fundamental Property

The molecular weight of this compound is a defining characteristic that underpins its use in scientific research and development. A thorough understanding, derived from a combination of theoretical calculation and rigorous experimental verification through techniques like mass spectrometry and supported by structural elucidation via NMR and FTIR, is essential for ensuring the quality, purity, and efficacy of this compound in any application. This integrated approach provides the necessary confidence for its use in further research and development endeavors.

References

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]

-

Matrix Fine Chemicals. ETHYL 2-AMINOACETATE HYDROCHLORIDE | CAS 623-33-6. Available from: [Link]

-

PubChem. Ethyl 2-((methoxycarbonyl)amino)acetate. Available from: [Link]

-

EPTQ. Chemical analysis in amine system operations. Available from: [Link]

- Google Patents. CN103408463A - 2-[(4-cyano-benzyl)amino]ethyl acetate hydrochloride preparation method.

Sources

- 1. Ethyl 2-((4-methoxybenzyl)amino)acetate HCl | 88720-15-4 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Ethyl 2-[(4-methoxybenzyl)amino]acetate | 60857-16-1 [chemicalbook.com]

- 5. CN103408463A - 2-[(4-cyano-benzyl)amino]ethyl acetate hydrochloride preparation method - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

physical and chemical properties of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride

An In-depth Technical Guide to Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride

This guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in the field of drug development. It aims to deliver not just data, but also field-proven insights into the characterization and application of this compound.

Foreword: Navigating the Landscape of a Niche Research Chemical

This compound is a secondary amine hydrochloride salt that holds potential as a versatile building block in organic synthesis and medicinal chemistry. Its structure combines a glycine ethyl ester moiety, a common scaffold in bioactive molecules, with a 4-methoxybenzyl (PMB) group, a widely used protecting group in peptide and natural product synthesis. While this compound is commercially available, a comprehensive public profile of its experimental data is not extensively documented. This guide, therefore, synthesizes the available information, draws logical inferences from closely related analogues, and provides robust protocols to empower researchers in their own investigations of this and similar molecules.

Section 1: Core Molecular Attributes

A foundational understanding of a compound begins with its fundamental identifiers and properties.

Chemical Identity

| Attribute | Value |

| Chemical Name | This compound |

| Synonym(s) | Ethyl (4-methoxybenzyl)glycinate hydrochloride |

| CAS Number | 88720-15-4[1] |

| Molecular Formula | C₁₂H₁₈ClNO₃[1] |

| Molecular Weight | 259.73 g/mol [1] |

| InChI Key | CGYLMUSXOMCHHD-UHFFFAOYSA-N[1] |

Physicochemical Properties

Direct experimental data for the hydrochloride salt is limited. The following table combines available data with predicted values and properties of analogous compounds to provide a practical guide.

| Property | Value/Expected Range | Source/Basis |

| Physical Form | White to off-white solid | [1] |

| Melting Point | Data not available. Expected to be a sharp melting solid, likely >150 °C, typical for amine hydrochloride salts. | Analogy to similar compounds. |

| Boiling Point | Decomposes upon heating. The free base has a predicted boiling point of 320.3±27.0 °C.[2] | Predicted data for the free base. |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. Limited solubility in nonpolar solvents. | General solubility of amine hydrochlorides. |

| pKa | The pKa of the secondary amine is predicted to be around 7.23 for the free base.[2] The hydrochloride salt will be acidic in solution. | Predicted data for the free base. |

Section 2: Synthesis and Purification

The synthesis of this compound can be approached via a two-step process: N-alkylation followed by salt formation.

Synthetic Pathway

The most common route involves the N-alkylation of ethyl glycinate with 4-methoxybenzyl chloride. The resulting free base is then converted to the hydrochloride salt. A general method for the synthesis of the free base involves the reaction of 4-methoxybenzylamine with ethyl bromoacetate.[2]

Sources

An In-depth Technical Guide to Ethyl 2-((4-methoxybenzyl)amino)acetate Hydrochloride: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride is a secondary amine derivative of glycine ethyl ester. This compound serves as a valuable building block in synthetic organic chemistry, particularly in the construction of more complex molecules targeted for pharmaceutical and materials science research. Its structure incorporates a glycine ethyl ester moiety, a common scaffold in medicinal chemistry, and a 4-methoxybenzyl (PMB) group. The PMB group is a well-established protecting group for amines, known for its stability under various reaction conditions and its relatively straightforward removal, often via oxidative cleavage. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a readily usable reagent in a laboratory setting. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, and a detailed protocol for its synthesis, offering field-proven insights for its effective utilization.

Chemical Identity and Nomenclature

The systematic identification of a chemical compound is critical for reproducibility and clarity in research. This compound is known by several synonyms and is cataloged under specific identifiers.

Synonyms

The compound is frequently referred to by a variety of names in chemical literature and supplier catalogs. Understanding these synonyms is crucial for exhaustive literature searches and procurement.

-

ethyl (4-methoxybenzyl)glycinate hydrochloride

-

Ethyl 2-((p-methoxybenzyl)amino)acetate hydrochloride

-

N-(4-Methoxybenzyl)glycine ethyl ester hydrochloride

-

N-(p-Methoxybenzyl)glycine ethyl ester hydrochloride

-

N-[(4-methoxyphenyl)methyl]Glycine ethyl ester hydrochloride[1][2]

The free base form (without the hydrochloride) is also commonly listed with its own set of synonyms:

Trade Names

Upon extensive review of commercial and scientific databases, it has been determined that this compound is primarily a research chemical and is not marketed under any specific trade names. It is typically sold by chemical suppliers under its chemical name or one of its common synonyms, often appended with a supplier-specific catalog number.

Chemical Identifiers

For unambiguous identification, the following chemical identifiers are essential.

| Identifier | Value | Source |

| CAS Number | 88720-15-4 | |

| Molecular Formula | C12H18ClNO3 | |

| Molecular Weight | 259.73 g/mol | |

| MDL Number | MFCD27992172 | |

| InChI Key | CGYLMUSXOMCHHD-UHFFFAOYSA-N |

Note: The free base form has a CAS Number of 60857-16-1, a molecular formula of C12H17NO3, and a molecular weight of 223.27 g/mol .[1][2][4]

Caption: Relationship between the core chemical name and its synonyms and identifiers.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity.

| Property | Value | Notes |

| Physical Form | Solid | [4] |

| Appearance | Colorless to light yellow liquid (free base) | [1] |

| Storage Temperature | Room temperature, under inert atmosphere | [1] |

| pKa | 7.23 ± 0.20 (Predicted) | [1][3] |

| Boiling Point | 320.3 ± 27.0 °C (Predicted, for free base) | [1] |

| Density | 1.073 ± 0.06 g/cm³ (Predicted, for free base) | [1] |

Synthesis and Mechanism

This compound is typically synthesized via a nucleophilic substitution reaction. The causality behind the experimental choices lies in the principles of amine alkylation.

Reaction Principle

The synthesis involves the N-alkylation of 4-methoxybenzylamine with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. The primary amine, 4-methoxybenzylamine, acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen. The halogen serves as a good leaving group, facilitating the formation of the new carbon-nitrogen bond.[5] A base is required to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Materials:

-

4-Methoxybenzylamine

-

Ethyl chloroacetate (or ethyl bromoacetate)

-

Triethylamine (or another suitable non-nucleophilic base like potassium carbonate)[6]

-

Dichloromethane (or another suitable aprotic solvent like DMF or acetone)[6]

-

Hydrochloric acid (solution in diethyl ether or dioxane)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzylamine (1.0 eq.) and dichloromethane (approx. 0.1-0.2 M concentration).

-

Base Addition: Add triethylamine (1.0-1.2 eq.) to the solution. The base is crucial to scavenge the HCl that is formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction and to minimize potential side reactions, such as over-alkylation.

-

Substrate Addition: Slowly add ethyl chloroacetate (1.0 eq.) dropwise to the cooled, stirring solution.[1] The slow addition maintains a low concentration of the alkylating agent, further preventing di-alkylation of the amine.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 4-16 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.

-

Workup: Once the reaction is complete, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification of the Free Base: Filter the drying agent and concentrate the organic phase in vacuo. The resulting crude oil (the free base, Ethyl 2-((4-methoxybenzyl)amino)acetate) can be purified by column chromatography on silica gel if necessary.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Caption: Experimental workflow for the synthesis of the target compound.

Applications in Research and Drug Development

As a glycine derivative, this compound is a precursor for the synthesis of peptidomimetics and other biologically active molecules.[7] The secondary amine provides a reactive site for further functionalization, while the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation. The 4-methoxybenzyl group serves as a readily cleavable protecting group, making it a versatile intermediate in multi-step syntheses.[8]

Safety and Handling

The hydrochloride salt is classified as an irritant. Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

Which product will be formed by the reaction of primary amine with ethyl chloroacetate? . ResearchGate. Available at: [Link][5]

-

Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? . ResearchGate. Available at: [Link][6]

-

Process for synthesizing chiral methoxybenzylamine . Google Patents. Available at: [8]

Sources

- 1. Ethyl 2-[(4-methoxybenzyl)amino]acetate | 60857-16-1 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Ethyl [(4-methoxybenzyl)amino]acetate | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CN101462970B - Process for synthesizing chiral methoxybenzylamine - Google Patents [patents.google.com]

solubility of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride in different solvents

An In-depth Technical Guide to the Solubility of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride

Foreword: The Crucial Role of Solubility in Scientific Research

In the landscape of chemical and pharmaceutical sciences, the solubility of a compound is a foundational physicochemical property that dictates its utility and application. For researchers, scientists, and drug development professionals, understanding solubility is not merely an academic exercise; it is a critical determinant of a compound's behavior in biological and chemical systems. Poor solubility can lead to significant challenges, including low bioavailability, unreliable results in in vitro assays, and difficulties in formulation development.[1][2] This guide provides a comprehensive technical overview of the solubility of this compound, offering both a theoretical framework and practical, field-proven methodologies for its empirical determination.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This axiom suggests that a solute will dissolve best in a solvent that has a similar polarity or chemical structure. To predict the solubility of this compound, we must first analyze its molecular structure and the properties of the solvents .

1.1 Analysis of the Solute

-

Structure: this compound is a hydrochloride salt. This ionic character immediately suggests a high affinity for polar solvents.

-

Functional Groups: The molecule contains an ester, a secondary amine (protonated as a hydrochloride), and an ether group. These groups contribute to its polarity and its ability to act as a hydrogen bond donor (from the ammonium ion) and acceptor (at the oxygen atoms of the ester and ether, and the nitrogen atom).

-

Ionization: As a hydrochloride salt, the compound is expected to be ionized in solution, particularly in polar solvents. The solubility of ionizable compounds is highly dependent on the pH of the medium.[4]

1.2 The Nature of the Solvent

Solvents are broadly categorized based on their polarity and their ability to donate hydrogen bonds.[5]

-

Polar Protic Solvents: These solvents, such as water and ethanol, possess O-H or N-H bonds. They have large dipole moments and can act as both hydrogen bond donors and acceptors.[5][6] They are particularly effective at solvating ions through ion-dipole interactions and hydrogen bonding.

-

Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN) have large dipole moments but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds.[5] Their high polarity allows them to dissolve charged species, but the solvation mechanism is different from protic solvents.[5]

-

Nonpolar Solvents: These solvents, such as hexane and toluene, have small or zero dipole moments and low dielectric constants. They interact primarily through weaker van der Waals forces and are generally poor solvents for polar or charged molecules.[5]

1.3 Predicted Solubility Profile

Based on the analysis above, the predicted solubility of this compound is as follows:

-

High Solubility: Expected in polar protic solvents (e.g., water, methanol, ethanol) due to the ionic nature of the hydrochloride salt and strong hydrogen bonding interactions.

-

Moderate Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF) where the high polarity can solvate the molecule, but the lack of hydrogen bond donation from the solvent may be a limiting factor compared to protic solvents.

-

Low to Insoluble: Expected in nonpolar solvents (e.g., hexane, toluene, diethyl ether) due to the significant mismatch in polarity.

Experimental Determination of Equilibrium Solubility

While theoretical predictions are useful, empirical determination is essential for obtaining accurate solubility data. Equilibrium solubility (also known as thermodynamic solubility) is defined as the maximum concentration of a compound in a particular solvent at a given temperature when the system is at equilibrium.[4][7][8] The "gold standard" for determining equilibrium solubility is the Shake-Flask Method .[4][9][10]

2.1 The Shake-Flask Method: A Validated Protocol

The shake-flask method is widely regarded as the most reliable technique for measuring thermodynamic solubility.[9][10] It involves saturating a solvent with a solute over a defined period and then quantifying the amount of dissolved solute.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Protocol:

-

Preparation: To a series of glass vials, add an excess amount (e.g., 5-10 mg) of this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[11]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.45 µm PVDF or PTFE) to remove all undissolved particles. Alternatively, centrifuge the vials at high speed and collect the clear supernatant. This step is critical to avoid artificially high results from suspended microparticles.

-

Quantification: Accurately dilute the clear filtrate with an appropriate solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a validated quantification technique as described in Section 3.0.

Analytical Quantification of Solute Concentration

Accurate quantification of the dissolved analyte is paramount. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy are two common and robust methods.

3.1 High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its high specificity and sensitivity, allowing for the separation of the analyte from any potential impurities or degradants.[12][13]

Protocol for HPLC Quantification:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., 1 mg/mL in methanol). Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the diluted samples.[3]

-

Chromatographic System:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water with 0.1% formic acid or trifluoroacetic acid. The acidic modifier ensures consistent peak shape for the amine.

-

Detection: UV detection at a wavelength where the 4-methoxybenzyl chromophore absorbs strongly (e.g., ~225 nm or ~275 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Calibration Curve: Inject the calibration standards and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a reliable curve.[3]

-

Sample Analysis: Inject the diluted filtrate from the shake-flask experiment.

-

Calculation: Use the peak area of the sample and the regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the final equilibrium solubility in the original solvent.

3.2 UV-Vis Spectroscopy

UV-Vis spectroscopy is a faster, simpler alternative to HPLC, suitable for high-throughput screening.[14][15][16] Its main limitation is a lack of specificity; any substance that absorbs at the selected wavelength will interfere with the measurement.

Protocol for UV-Vis Quantification:

-

Determine λmax: Scan a dilute solution of the compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

Standard Preparation: Prepare a stock solution and a series of dilutions as described for the HPLC method.

-

Calibration Curve: Measure the absorbance of each calibration standard at the predetermined λmax. Plot absorbance versus concentration to generate a Beer-Lambert Law calibration curve.[14]

-

Sample Analysis: Measure the absorbance of the appropriately diluted filtrate.

-

Calculation: Use the absorbance of the sample and the calibration curve to determine its concentration. Multiply by the dilution factor to find the equilibrium solubility.

Analytical Workflow Diagram

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. pharmaguru.co [pharmaguru.co]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 8. biorelevant.com [biorelevant.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride is an organic molecule that belongs to the class of amino acid ester hydrochlorides. These compounds are significant as intermediates in various organic syntheses, particularly in medicinal chemistry and peptide synthesis[1]. The structure incorporates a 4-methoxybenzyl group, which is a common protecting group in organic chemistry, and an ethyl ester, which enhances lipophilicity. While specific applications of this particular compound are not extensively documented in publicly available literature, its structural motifs suggest its potential utility as a building block in the development of novel therapeutic agents[1].

This guide provides a detailed overview of the known properties and recommended safety and handling procedures for this compound. It is imperative to note that the toxicological properties of this specific material have not been thoroughly investigated[2]. Therefore, a cautious and proactive approach to safety, based on the known hazards of structurally similar compounds, is essential.

Hazard Identification and Risk Assessment

A comprehensive hazard profile for this compound is not currently available. However, by examining its constituent functional groups—an amino acid ester hydrochloride and a 4-methoxybenzylamine moiety—we can infer potential hazards.

Inferred Potential Hazards:

-

Skin and Eye Irritation: Similar amino acid ester hydrochlorides are classified as skin and eye irritants[3]. The hydrochloride salt can contribute to acidic properties, which can cause irritation upon contact.

-

Respiratory Tract Irritation: Dust or aerosols of the compound may cause respiratory irritation[4][5].

-

Corrosivity and Toxicity of the Amine Moiety: The precursor, 4-methoxybenzylamine, is known to cause burns and can be toxic by ingestion. Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs[6]. While the amine in the final compound is secondary, it is prudent to handle it with the assumption of some level of corrosive potential.

-

Unknown Toxicological Properties: It is crucial to reiterate that the full toxicological profile of this compound is unknown[2]. Long-term exposure effects have not been determined.

Based on these potential hazards, a thorough risk assessment should be conducted before any handling of this compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the available information for Ethyl 2-((4-methoxybenzyl)amino)acetate and its hydrochloride salt.

| Property | Value | Source |

| Chemical Name | This compound | [7][8] |

| CAS Number | 88720-15-4 | [8] |

| Molecular Formula | C12H18ClNO3 | [8] |

| Molecular Weight | 259.73 g/mol | Calculated |

| Appearance | Solid | [8] |

| Storage Temperature | Room temperature, under inert atmosphere | [7][8] |

| Boiling Point (Free Base) | 320.3±27.0 °C (Predicted) | [7] |

| Density (Free Base) | 1.073±0.06 g/cm3 (Predicted) | [7] |

| pKa (Free Base) | 7.23±0.20 (Predicted) | [7] |

Exposure Controls and Personal Protection

Given the unknown toxicological profile, stringent exposure controls and the consistent use of appropriate Personal Protective Equipment (PPE) are mandatory.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area. A chemical fume hood is required for any procedures that may generate dust, aerosols, or vapors[9][10][11]. Mechanical exhaust is necessary to minimize inhalation exposure[2].

-

Safety Stations: A safety shower and an eyewash station must be readily accessible in the immediate vicinity of the handling area[2].

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling the compound:

-

Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield that conforms to EN166 or NIOSH standards[3][12].

-

Skin Protection:

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter should be used[10][12].

Caption: Workflow for the safe handling and storage of the compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention from an ophthalmologist.[2]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing and shoes. Seek medical attention.[2][3]

-

Inhalation: Move the individual to fresh air and keep them warm and at rest. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[2][3]

-

Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[2][13]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust.[4][14]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[4][11]

-

Containment and Cleanup:

The following decision tree illustrates the emergency response protocol.

Sources

- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. Ethyl chloro((4-methoxyphenyl)hydrazono)acetate | C11H13ClN2O3 | CID 56832305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 2-[(4-methoxybenzyl)amino]acetate | 60857-16-1 [chemicalbook.com]

- 8. Ethyl 2-((4-methoxybenzyl)amino)acetate HCl | 88720-15-4 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemicea.com [chemicea.com]

- 12. carlroth.com [carlroth.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. aablocks.com [aablocks.com]

A Technical Guide to the Research Applications of Ethyl 2-((4-methoxybenzyl)amino)acetate Hydrochloride

Foreword: Unveiling the Potential of a Versatile Synthetic Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular entities are paramount. Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride, a seemingly unassuming compound, represents a cornerstone for innovation in this arena. Its intrinsic chemical architecture, combining a protected glycine motif with a readily cleavable protecting group, positions it as a highly versatile scaffold for the synthesis of a diverse array of biologically relevant molecules. This guide provides an in-depth exploration of the potential research applications of this compound, offering not just a theoretical overview, but also actionable, field-proven insights and detailed experimental protocols for the discerning researcher. We will delve into its utility as a surrogate for protected amino acids in peptide science and as a foundational building block for the construction of key heterocyclic pharmacophores. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Core Chemical Attributes and Synthetic Overview

This compound is a stable, solid compound that serves as a convenient source of N-(4-methoxybenzyl)glycine ethyl ester.[1][2] The 4-methoxybenzyl (PMB) group is a well-established protecting group for primary and secondary amines, prized for its stability under a range of reaction conditions and its facile removal under specific, mild oxidative or acidic conditions.[3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 88720-15-4 | [1] |

| Molecular Formula | C₁₂H₁₈ClNO₃ | [1] |

| Molecular Weight | 259.73 g/mol | [1] |

| Appearance | Solid | [1] |

| Storage | Inert atmosphere, room temperature | [1] |

The synthesis of the free base, ethyl 2-((4-methoxybenzyl)amino)acetate, is typically achieved through the N-alkylation of ethyl aminoacetate with 4-methoxybenzyl chloride or bromide in the presence of a non-nucleophilic base.[6] The hydrochloride salt offers improved stability and handling characteristics.

Application I: A Gateway to Novel Peptides and Peptidomimetics

The structural similarity of ethyl 2-((4-methoxybenzyl)amino)acetate to a protected glycine residue makes it an invaluable tool in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[7] The PMB group provides robust protection of the secondary amine, preventing unwanted side reactions during peptide coupling steps.

Incorporation into Peptide Chains via Solid-Phase Peptide Synthesis (SPPS)

The compound can be readily incorporated into a growing peptide chain using standard SPPS protocols. The general workflow involves the deprotection of the N-terminal amino acid on the solid support, followed by the coupling of the activated carboxylate of the next amino acid. In this case, the free base of ethyl 2-((4-methoxybenzyl)amino)acetate would first be hydrolyzed to the corresponding carboxylic acid, which can then be activated and coupled.

Diagram 1: SPPS Workflow for Incorporating an N-PMB-Glycine Residue

Sources

- 1. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]